

# N-Boc-2-pyrroleboronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Boc-2-pyrroleboronic acid*

Cat. No.: *B015740*

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## An In-depth Technical Guide to N-Boc-2-Pyrroleboronic Acid

### Introduction

N-tert-Butoxycarbonyl-2-pyrroleboronic acid, commonly referred to as **N-Boc-2-pyrroleboronic acid**, is a heterocyclic organic compound widely utilized as a key intermediate in organic synthesis.[1] Its structure incorporates a pyrrole ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized with a boronic acid group at the 2-position.[1] This arrangement makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3]

The presence of the Boc protecting group enhances the compound's stability and solubility in organic solvents, while preventing unwanted side reactions at the pyrrole nitrogen.[1][4] The boronic acid moiety serves as a versatile functional handle for introducing the pyrrole scaffold into more complex molecular architectures.[2] Consequently, **N-Boc-2-pyrroleboronic acid** is a crucial building block in the synthesis of pharmaceuticals, biologically active molecules, and advanced materials.[2][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers in chemistry and drug development.

### Core Chemical and Physical Properties

**N-Boc-2-pyrroleboronic acid** is typically a solid, with its appearance ranging from beige or light brown to white or pale yellow powder or crystals.[1] Key physical and chemical data are summarized below.

Property	Value	Reference(s)
CAS Number	135884-31-0	[1][6]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> BNO <sub>4</sub>	[1][7]
Molecular Weight	211.02 g/mol	[1][6]
Appearance	Beige to light brown or white to pale yellow solid/powder	[1]
Melting Point	93-98 °C (decomposes)	[5][6]
pKa (Predicted)	8.47 ± 0.53	[5]
Density (Predicted)	1.13 ± 0.1 g/cm <sup>3</sup>	[5]
Boiling Point (Predicted)	361.4 ± 52.0 °C	[5]
Flash Point (Predicted)	172.4 °C	[5]
InChI Key	ZWGMJLNXIVRFRJ-UHFFFAOYSA-N	[6][8]
SMILES	CC(C) (C)OC(=O)n1cccc1B(O)O	[6]

## Solubility and Stability

### Solubility

**N-Boc-2-pyrroleboronic acid** exhibits good solubility in common organic solvents but is poorly soluble in water.[5]

Solvent	Solubility	Reference(s)
Dimethyl sulfoxide (DMSO)	Good	[5]
N,N-Dimethylformamide (DMF)	Good	[5]
Ethyl Acetate	Good	[5]
Dichloromethane (DCM)	Good	[5]
Chloroform	Soluble	[5]
Water	Poor	[5]

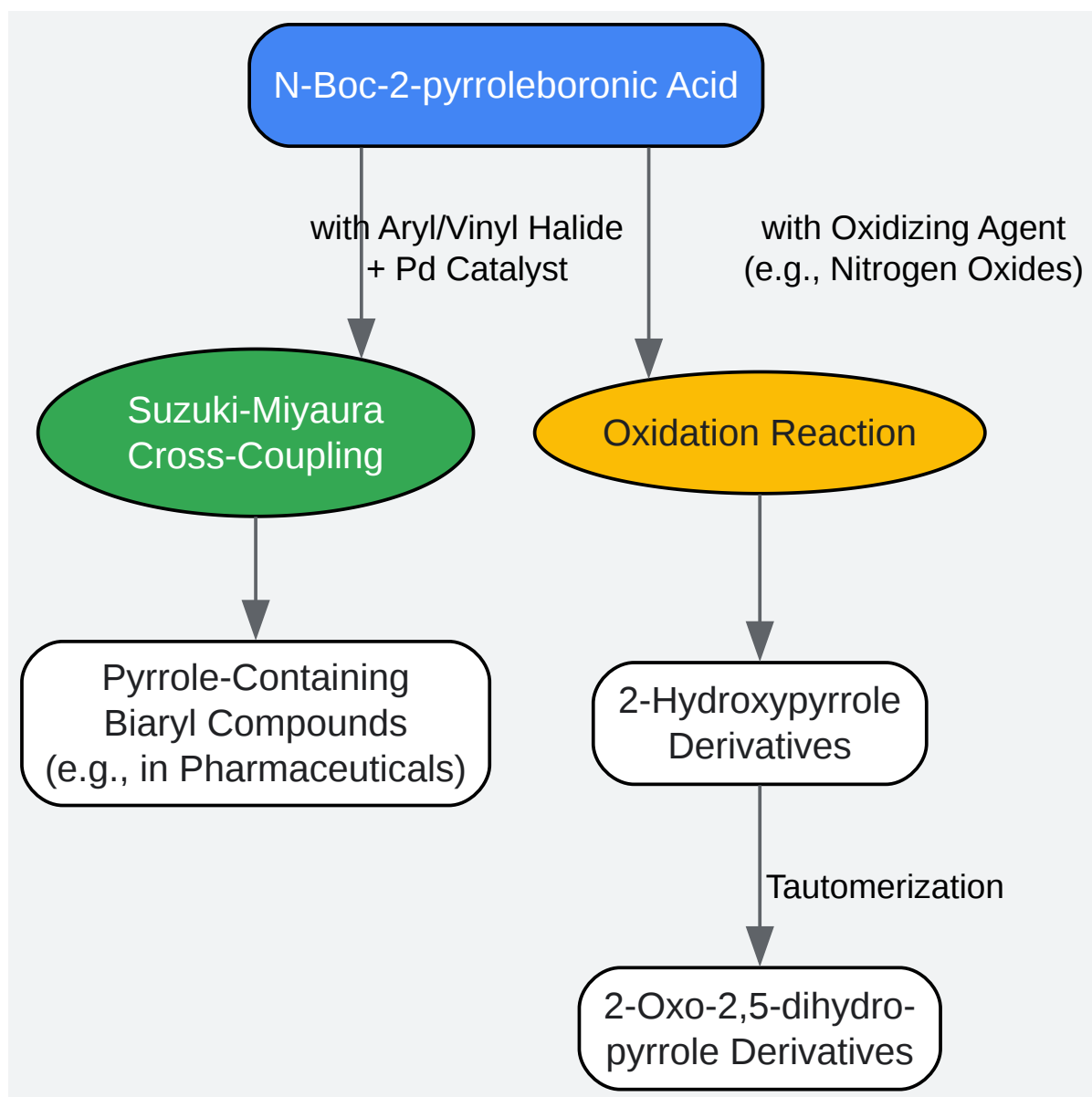
## Stability and Storage

The compound is sensitive to temperature and moisture.[1][7] For long-term storage and to maintain its stability, it should be kept at -20°C in a dark, sealed container away from moisture.[1][9] Under these conditions, the compound shows minimal degradation over a year.[1] The Boc protecting group is stable under basic and oxidative conditions but can be removed by strong acids.[10] The compound is incompatible with strong oxidizing agents, acids, and strong bases.[7][11]

## Reactivity and Applications

The primary application of **N-Boc-2-pyrroleboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[2][4] This reaction allows for the coupling of the pyrrole ring with various aryl, heteroaryl, or vinyl halides and triflates.[4]

Additionally, the boronic acid group can be oxidized to a hydroxyl group, which can then tautomerize, providing a route to other pyrrole derivatives.[2][5]



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**Caption:** Core reactivity pathways of **N-Boc-2-pyrroleboronic acid**.

## Experimental Protocols

### Synthesis of N-Boc-2-pyrroleboronic Acid

The most common synthesis method involves the deprotonation of N-Boc-pyrrole at the 2-position using a strong base at low temperature, followed by quenching with a borate ester and subsequent hydrolysis.<sup>[1][5][12]</sup>

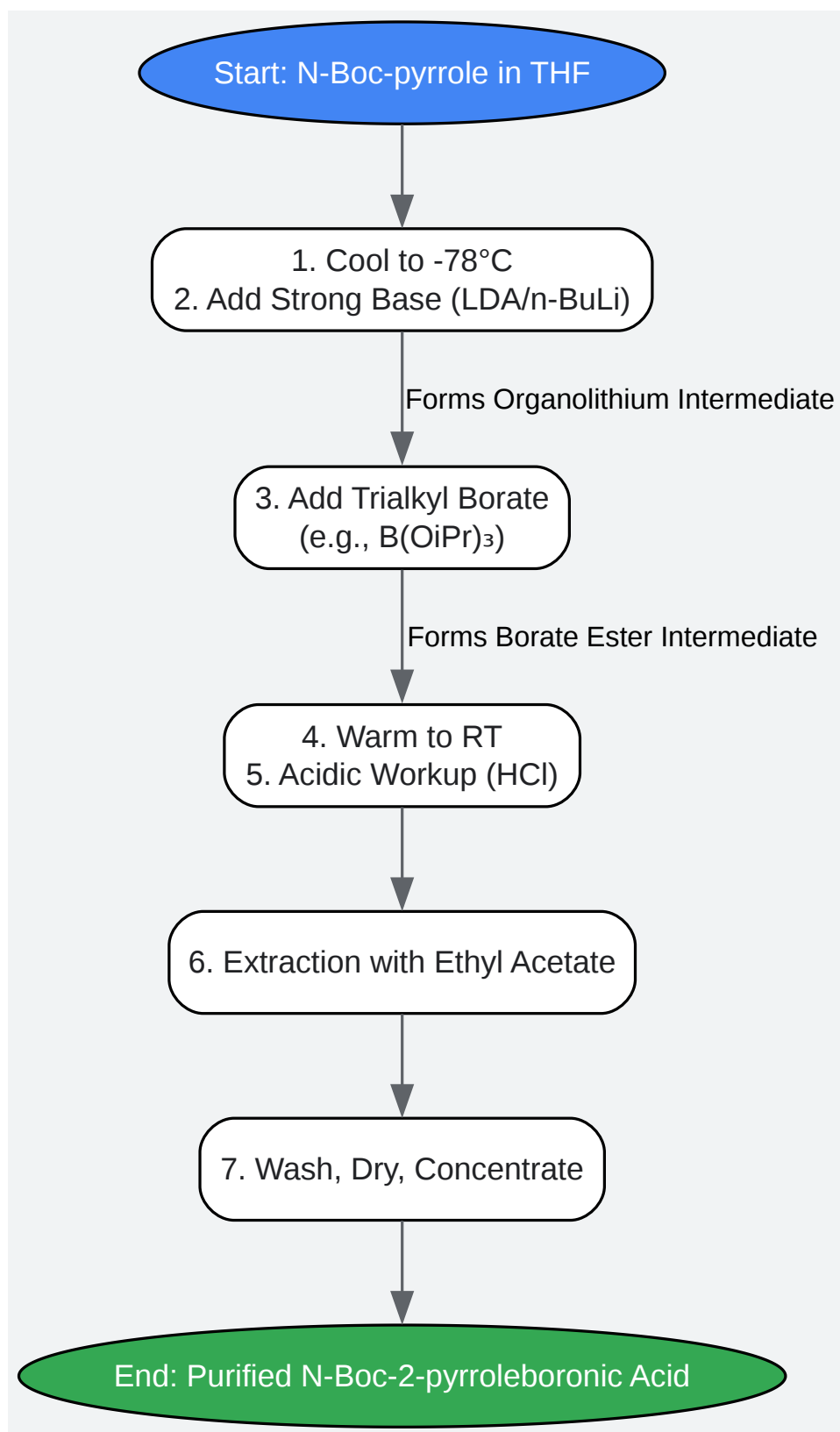
Materials:

- N-Boc-pyrrole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)[1]
- Triisopropyl borate or Trimethyl borate[1][5]
- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas supply

Procedure:

- Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- Slowly add a solution of strong base (e.g., n-BuLi or LDA, 1.1 eq) dropwise while maintaining the temperature at  $-78\text{ }^\circ\text{C}$ . [1]
- Stir the resulting mixture at  $-78\text{ }^\circ\text{C}$  for 1 hour to ensure complete formation of the organolithium reagent. [1]
- Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at  $-78\text{ }^\circ\text{C}$ . [13]
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

- Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding 2 M HCl until the pH is acidic (pH ~2-3).
- Extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers and wash sequentially with saturated NaHCO<sub>3</sub> solution and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography to obtain pure **N-Boc-2-pyrroleboronic acid**.[\[13\]](#)



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**Caption:** General workflow for the synthesis of **N-Boc-2-pyrroleboronic acid**.

## General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction using **N-Boc-2-pyrroleboronic acid** with an aryl bromide.<sup>[3][4]</sup>

Materials:

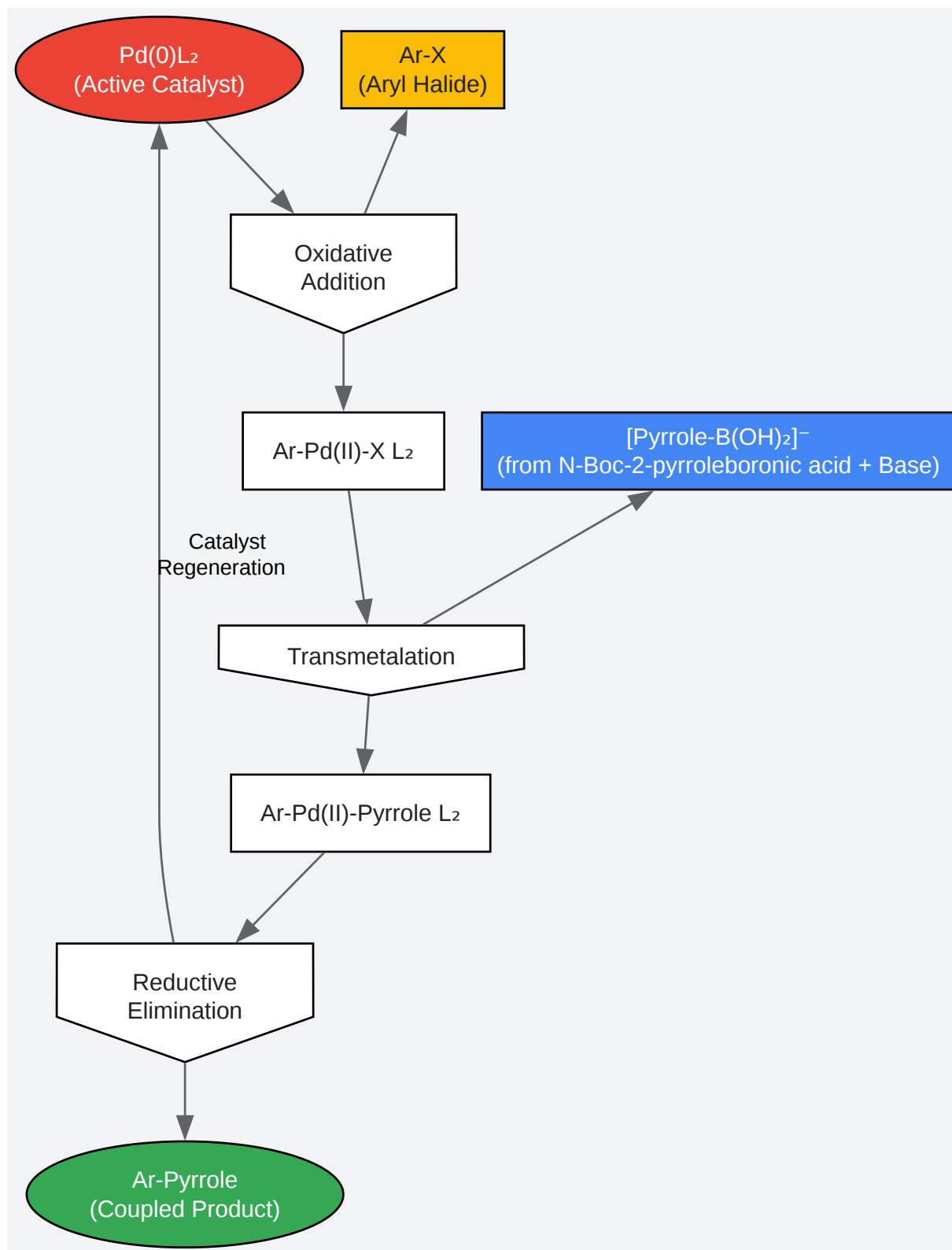
- Aryl bromide (1.0 eq)
- **N-Boc-2-pyrroleboronic acid** (1.2-1.5 eq)<sup>[3][4]</sup>
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 2-5 mol%)<sup>[3]</sup>
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq)<sup>[3][4]</sup>
- Solvent (e.g., 1,2-dimethoxyethane (DME), dioxane, or DMF, often with water)<sup>[3][4]</sup>
- Argon or Nitrogen gas supply

Procedure:

- To a round-bottom flask, add the aryl bromide (1.0 eq), **N-Boc-2-pyrroleboronic acid** (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 0.03 eq), and base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).<sup>[3]</sup>
- Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.<sup>[4]</sup>
- Add the degassed solvent (e.g., DME) via syringe.<sup>[3]</sup>
- Heat the reaction mixture to 80-90 °C and stir vigorously.<sup>[3][4]</sup>
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.



- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.



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**Caption:** Catalytic cycle of the Suzuki-Miyaura coupling reaction.

## Safety Information

**N-Boc-2-pyrroleboronic acid** is considered a combustible solid and requires careful handling.  
[6] It is irritating to the eyes, respiratory system, and skin.[5]

- Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][14]
- Precautionary Measures: Use in a well-ventilated area.[11] Avoid breathing dust. Wash hands thoroughly after handling.[7]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a type N95 (US) dust mask.[6][7]
- Storage Class Code: 11 - Combustible Solids.[6]
- Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and borane/boron oxides.[7][11]

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- To cite this document: BenchChem. [N-Boc-2-pyrroleboronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015740#n-boc-2-pyrroleboronic-acid-chemical-properties]

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